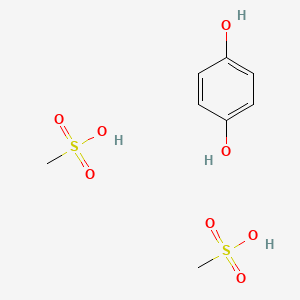

Benzene-1,4-diol;methanesulfonic acid

Description

Historical Context and Evolution of Methanesulfonate (B1217627) Chemistry

The story of methanesulfonate chemistry begins with the discovery of methanesulfonic acid (MSA). German chemist Hermann Kolbe is credited with discovering MSA between 1842 and 1845. wikipedia.org He initially named it "methyl hyposulphuric acid." wikipedia.org Kolbe's work built upon earlier research by Berzelius and Marcet in 1813. wikipedia.org His early synthesis involved the electrolytic reduction of trichloromethanesulfonic acid, a pioneering example of electroorganic synthesis. wikipedia.orgrsc.org Later in the 19th century, the name evolved to methyl sulphonic acid. wikipedia.org

For much of its history, MSA remained a subject of peripheral interest to researchers, largely due to its limited commercial availability. rsc.org Early industrial production methods had drawbacks; for instance, a process developed in the 1950s by Houdry Process Corp. required high temperatures and a mercury catalyst. acs.org In 1967, the Pennwalt Corporation developed a chlorine-based oxidation process, but this method was not widely adopted due to the co-production of large amounts of hydrochloric acid. wikipedia.org

Between the 1970s and the early 2000s, MSA was used in relatively small-scale, niche markets like microelectronics and electroplating, a consequence of its high price and limited availability. wikipedia.org A significant shift occurred around the year 2000, as MSA began to be recognized as a "green acid." rsc.orgchemicalbook.com Its strong acidity, low vapor pressure, non-oxidizing nature, and biodegradability made it a safer and more environmentally friendly alternative to traditional mineral acids like sulfuric and hydrochloric acid. wikipedia.orgnbinno.comrsc.org This recognition, coupled with the development of more efficient and cleaner production methods by companies like BASF and Grillo-Werke AG, has led to its widespread adoption in numerous industrial and laboratory applications, including as a catalyst for esterification and polymerization. wikipedia.orgacs.orgnbinno.com

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | CH4O3S | wikipedia.org |

| Molar Mass | 96.10 g·mol−1 | wikipedia.org |

| Appearance | Clear, colourless liquid | wikipedia.org |

| Density | 1.48 g/cm3 | wikipedia.org |

| Melting Point | 17 to 19 °C | wikipedia.org |

| Boiling Point | 167 °C at 10 mmHg | wikipedia.org |

| Acidity (pKa) | -1.9 | wikipedia.orgnbinno.com |

| Solubility in water | Miscible | wikipedia.org |

Significance of Phenolic Sulfonate Esters in Organic Synthesis and Electrochemistry

Phenolic sulfonate esters, also known as aryl sulfonates, are a class of compounds that have gained considerable importance as versatile intermediates in organic synthesis. researchgate.net Their utility stems from the fact that the sulfonate group is an excellent leaving group, a property derived from the resonance stabilization of the resulting sulfonate anion. periodicchemistry.com This makes the hydroxyl group of a phenol (B47542), which is typically a poor leaving group, reactive towards nucleophilic substitution and elimination reactions, similar to an alkyl halide. periodicchemistry.com

In the realm of organic synthesis, aryl sulfonates are valued for several reasons:

Activation of Hydroxyl Groups : They effectively convert the poorly reactive phenolic hydroxyl group into a good leaving group, facilitating a wide range of transformations.

Cross-Coupling Reactions : They serve as electrophilic partners in various carbon-carbon bond-forming reactions, including Suzuki, Negishi, and Sonogashira cross-coupling reactions. researchgate.net

Stability and Handling : Arylsulfonates are generally stable, readily available from phenol derivatives, and easy to synthesize and purify. researchgate.net

The field of electrochemistry has also embraced phenolic sulfonate esters and the broader methanesulfonate chemistry. Methanesulfonic acid is widely used in electrochemical applications due to the high solubility of its metal salts, the high electrical conductivity of its solutions, and its electrochemical stability. rsc.orgrsc.org MSA-based electrolytes are considered a safer, more environmentally friendly alternative for processes like the electroplating of tin and tin-lead solders. wikipedia.orgrsc.org

Recent research has focused on developing sustainable methods for synthesizing aryl sulfonate esters using electro-oxidation. nih.govresearchgate.net This approach employs readily available phenols and sodium arenesulfinates as starting materials, proceeding under mild conditions without the need for chemical oxidants. nih.govresearchgate.netorganic-chemistry.org Furthermore, electrochemical methods are being developed to generate alkoxysulfonyl radicals from inorganic sulfites and alcohols, which can then be used to create various sulfonate esters. nih.gov This highlights a convergence of organic synthesis and electrochemistry, aiming to create valuable compounds through greener and more efficient processes.

Scope and Research Trajectories of 1,4-Benzenediol Dimethanesulfonate

While research on 1,4-Benzenediol dimethanesulfonate itself is specific, the broader research trajectories for related hydroquinone (B1673460) sulfonate compounds are pointing towards advanced materials, particularly for electrochemical applications. A significant area of investigation is the development of redox-active ionic liquids (RAILs). researchgate.net These materials combine the properties of ionic liquids (low volatility, high thermal stability, intrinsic ionic conductivity) with a built-in redox-active moiety. researchgate.netmdpi.com

One notable study details the synthesis and characterization of 1-butyl-3-methylimidazolium hydroquinone sulfonate, ((BMIM)(HQS)), a novel RAIL. researchgate.net This compound was synthesized via a two-step process involving quaternization followed by an anion exchange reaction. researchgate.net The resulting ionic liquid incorporates the hydroquinone sulfonate anion, making the material itself electrochemically active. researchgate.net

The key findings from the electrochemical analysis of this hydroquinone sulfonate-based RAIL demonstrate its potential:

Redox Activity : The material exhibits reversible redox behavior, a critical property for applications like redox flow batteries (RFBs). researchgate.net

High Stability : Thermogravimetric analysis showed the compound is stable up to 340 °C, indicating robustness. researchgate.net

Electrolyte Functionality : It can be employed without any additional supporting electrolyte or additives, simplifying potential device construction. researchgate.net

The electrochemical response was found to be temperature-dependent and diffusion-controlled. researchgate.net This line of research signifies a clear trajectory towards designing and synthesizing multifunctional electroactive materials based on the hydroquinone sulfonate scaffold. The goal is to create advanced electrolytes and redox species for next-generation energy storage systems, where the properties of the hydroquinone unit (redox activity) and the sulfonate group (stability, ionic character) are synergistically exploited. researchgate.netmdpi.com

| Parameter | Observation | Significance |

|---|---|---|

| Redox Process | Diffusion-driven electrochemical redox process | Indicates the movement of electroactive species to the electrode is the rate-limiting step. |

| Kinetics | Fairly slow kinetic behavior | Suggests that while redox activity is present, electron transfer may not be rapid. |

| Stability | High thermal stability (up to 340 °C) | Allows for operation over a wide range of temperatures. |

| Functionality | Acts as both electrolyte and redox species | Potential for creating high energy density systems with simplified design. |

Structure

2D Structure

Properties

CAS No. |

126150-65-0 |

|---|---|

Molecular Formula |

C8H14O8S2 |

Molecular Weight |

302.3 g/mol |

IUPAC Name |

benzene-1,4-diol;methanesulfonic acid |

InChI |

InChI=1S/C6H6O2.2CH4O3S/c7-5-1-2-6(8)4-3-5;2*1-5(2,3)4/h1-4,7-8H;2*1H3,(H,2,3,4) |

InChI Key |

AAKBGPWEPYJQHC-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)O.CS(=O)(=O)O.C1=CC(=CC=C1O)O |

Origin of Product |

United States |

Reactivity and Mechanistic Studies of 1,4 Benzenediol Dimethanesulfonate

Nucleophilic Substitution Reactions Involving Methanesulfonate (B1217627) as a Leaving Group

The methanesulfonate (mesylate) group is an effective leaving group in nucleophilic substitution reactions because its negative charge is well-stabilized through resonance. masterorganicchemistry.comperiodicchemistry.com In aryl methanesulfonates like 1,4-benzenediol dimethanesulfonate, the displacement of the mesylate group is a key reaction pathway.

The displacement of a mesylate group from an aromatic ring typically proceeds via a nucleophilic aromatic substitution (SₙAr) mechanism, also known as an addition-elimination mechanism. uomustansiriyah.edu.iqbyjus.comwikipedia.org This two-step process is distinct from the Sₙ1 and Sₙ2 reactions common with alkyl compounds. byjus.comwikipedia.org

Addition of the Nucleophile: A nucleophile attacks the carbon atom of the aromatic ring that is bonded to the methanesulfonate group. This step is typically the rate-determining step because it disrupts the aromaticity of the ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. uomustansiriyah.edu.iqwikipedia.org The presence of electron-withdrawing groups at the ortho or para positions to the leaving group can stabilize this intermediate and increase the reaction rate. byjus.comwikipedia.org

Elimination of the Leaving Group: The aromaticity of the ring is restored as the methanesulfonate group departs, taking the bonding electron pair with it. uomustansiriyah.edu.iq This step is generally fast.

In some cases, particularly with very strong bases and unactivated aryl halides, an elimination-addition mechanism involving a "benzyne" intermediate can occur. uomustansiriyah.edu.iqbyjus.com

The reactivity of sulfonate esters in nucleophilic substitution reactions is directly related to their ability to function as a leaving group. A good leaving group is the conjugate base of a strong acid. masterorganicchemistry.com This is because strong acids have weak conjugate bases, which are stable on their own and can readily accommodate a negative charge. libretexts.org

Sulfonate esters are generally excellent leaving groups. Among the common sulfonates, their leaving group ability varies. The trifluoromethanesulfonate (B1224126) (triflate) group is one of the best leaving groups due to the powerful electron-withdrawing effect of the three fluorine atoms, which extensively delocalizes the negative charge on the resulting anion. masterorganicchemistry.com The methanesulfonate (mesylate) and p-toluenesulfonate (tosylate) groups have comparable and slightly lower leaving group abilities. masterorganicchemistry.com

| Leaving Group | Abbreviation | Structure of Anion | Approximate pKa of Conjugate Acid | Relative Leaving Group Ability |

|---|---|---|---|---|

| Trifluoromethanesulfonate | TfO⁻ | CF₃SO₃⁻ | -14 | Excellent |

| p-Toluenesulfonate | TsO⁻ | CH₃C₆H₄SO₃⁻ | -2.8 | Very Good |

| Methanesulfonate | MsO⁻ | CH₃SO₃⁻ | -1.9 | Very Good |

Hydrolysis and Cleavage Mechanisms of Aryl Methanesulfonates

The cleavage of the sulfur-oxygen bond in aryl methanesulfonates can be accomplished through hydrolysis, a reaction that can be catalyzed by enzymes, acids, or bases.

Enzymes known as arylsulfatases, a type of sulfatase, catalyze the hydrolysis of aryl sulfate (B86663) and sulfonate esters. nih.govnih.gov The mechanism of these enzymes involves the cleavage of the O-S bond. nih.gov Studies using H₂¹⁸O have confirmed that the cleavage occurs between the oxygen and sulfur atoms. nih.govnih.gov The catalytic cycle typically involves a key amino acid residue in the active site, often a formylglycine, which is post-translationally modified from a cysteine.

The proposed mechanism involves two main steps:

Formation of a Covalent Intermediate: The hydroxyl group of the formylglycine attacks the sulfur atom of the sulfonate ester. This results in the release of the phenol (B47542) (the aryl group) and the formation of a sulfated enzyme intermediate. researchgate.net

Hydrolysis and Regeneration: A water molecule attacks the sulfur atom of this covalent intermediate, releasing the sulfonate and regenerating the active formylglycine residue, preparing the enzyme for another catalytic cycle. researchgate.net

Aryl methanesulfonates can be hydrolyzed under both acidic and basic conditions. The methanesulfonate group itself is remarkably stable to hydrolysis. rsc.org

Acid-Catalyzed Hydrolysis: In acidic conditions, the hydrolysis of aryl esters typically involves protonation of the carbonyl oxygen (in carboxylate esters) to activate the substrate for nucleophilic attack by water. chemistrysteps.com For sulfonate esters, a plausible mechanism involves protonation of one of the sulfonate oxygens, making the sulfonyl group a better leaving group, followed by the attack of water. researchgate.net The reaction is an equilibrium process. chemistrysteps.com

Redox Chemistry and Electrochemical Transformation Mechanisms

The redox chemistry of 1,4-benzenediol dimethanesulfonate is not centered on the methanesulfonate groups, which are electrochemically inert. Instead, the reactivity is dictated by the underlying benzene-1,4-diol (B12442567) (hydroquinone) core, which can be accessed if the mesylate groups are cleaved. jackwestin.comatamanchemicals.com

Hydroquinone (B1673460) is a well-known redox-active compound that undergoes a reversible two-electron, two-proton oxidation to form p-benzoquinone. jackwestin.comresearchgate.net This transformation is a cornerstone of many biological electron transport chains, where related compounds like ubiquinone (Coenzyme Q) function as electron carriers. jackwestin.com

The electrochemical behavior of this system is diffusion-controlled and can be affected by factors such as viscosity and temperature, especially in systems like redox-active ionic liquids. nih.gov The oxidation of hydroquinone can also be mediated by enzymes like myeloperoxidase. nih.gov

| Redox Couple | Process | Number of Electrons Transferred | Number of Protons Transferred |

|---|---|---|---|

| Hydroquinone / p-Benzoquinone | Reversible Oxidation/Reduction | 2 | 2 |

Electrochemical Oxidation Pathways of Hydroquinone Sulfonate Derivatives

The electrochemical oxidation of hydroquinone and its derivatives is a cornerstone of their study, revealing complex reaction pathways. The oxidation of hydroquinone itself typically proceeds via a two-proton, two-electron transfer to form p-benzoquinone. frontiersin.org This process can be influenced by the presence of substituents on the aromatic ring.

For hydroquinone sulfonate derivatives, the oxidation process generally follows an ECE (electrochemical-chemical-electrochemical) mechanism. srce.hr The initial electrochemical step involves the oxidation of the hydroquinone moiety to the corresponding benzoquinone derivative. This is followed by a chemical step, such as a Michael addition reaction if a suitable nucleophile is present. srce.hr The resulting substituted hydroquinone can then undergo a further electrochemical oxidation step. srce.hr

The mechanism can be summarized as follows:

Initial Oxidation (E): The hydroquinone sulfonate derivative is oxidized at the anode, losing two electrons and two protons to form a substituted p-benzoquinone.

Chemical Reaction (C): The generated benzoquinone can react with nucleophiles present in the solution.

Second Oxidation (E): The product of the chemical reaction, a new substituted hydroquinone, is then oxidized at the electrode. srce.hr

The variation of the redox potential with pH indicates that protons are involved in the redox process, which is characteristic of quinone-hydroquinone systems. frontiersin.org

Electron Transfer Mechanisms in Redox-Active Systems

The hydroquinone/quinone system is a classic model for studying electron transfer mechanisms. The interconversion involves the transfer of two electrons and two protons. figshare.comsigmaaldrich.com This process can occur through various pathways, including stepwise or concerted mechanisms. In a stepwise mechanism, the transfer of an electron is followed by the transfer of a proton, or vice versa, often involving a semiquinone radical intermediate. frontiersin.org In a concerted proton-coupled electron transfer (PCET), the electron and proton are transferred in a single kinetic step. figshare.comsigmaaldrich.com

The presence of sulfonate groups can influence the thermodynamics and kinetics of these electron transfer processes. Studies on anthraquinone-2-sulfonate have shown that the redox reactions are proton-coupled electron transfer (PCET) events. frontiersin.org The specific pathway, whether a sequential 1e⁻/1H⁺ process or a complete 2e⁻/2H⁺ process, is a key area of investigation. frontiersin.org The viscosity of the medium, such as in ionic liquids, can significantly affect the kinetics, sometimes making a reversible system appear quasi-reversible or slow. nih.gov

Influence of Electrode Surface Modification on Electrochemical Behavior

The electrochemical response of hydroquinone derivatives is highly dependent on the nature of the electrode surface. frontiersin.orgnih.gov Bare electrodes, such as glassy carbon, can exhibit slow electron transfer kinetics for the hydroquinone/quinone redox couple. researchgate.net To enhance the sensitivity and reaction rate, various modifications are applied to the electrode surface.

Materials used for electrode modification include:

Metal Nanoparticles: Gold nanoparticles have been shown to improve conductivity and lower electron transfer resistance, facilitating a fast quasi-reversible electron transfer process for hydroquinone. researchgate.net

Carbon-Based Materials: Graphene and carbon nanotubes are used to increase the electrode's effective surface area and catalytic activity. researchgate.netnih.govrsc.org

Polymers and Composites: Composite films, such as those made from ionic liquids and TiO2, can create a synergistic effect that improves the electrochemical behavior of hydroquinone and its derivatives, allowing for better separation of oxidation peaks in mixtures. nih.gov Nanometer cobalt and poly-L-glutamic acid have also been used to create effective electrochemical sensors for hydroquinone. rsc.org

These modifications can lead to higher peak currents, lower overpotentials, and smaller separations between oxidation and reduction peaks, indicating improved electrocatalytic performance and faster electron transfer kinetics. frontiersin.orgnih.gov For example, pyrite (B73398) electrodes have demonstrated superior performance compared to standard glassy carbon electrodes for hydroquinone oxidation. frontiersin.org

Role as Protecting Groups for Phenolic Hydroxyls

Methanesulfonates (mesylates) serve as effective protecting groups for phenolic hydroxyls. nih.govresearchgate.net The hydroxyl group of a phenol is converted into a mesylate ester, which is stable under a variety of reaction conditions where a free hydroxyl group would interfere. masterorganicchemistry.comresearchgate.net This strategy is crucial in multi-step syntheses. researchgate.net The mesyl group is robust and can withstand harsh reagents like organolithiums and Grignard reagents. researchgate.net

Conditions for Protection and Deprotection

Protection: The protection of a phenolic hydroxyl group as a mesylate is typically achieved by reacting the phenol with methanesulfonyl chloride (MsCl) in the presence of a base, such as pyridine (B92270) or triethylamine (B128534). masterorganicchemistry.com The base neutralizes the HCl generated during the reaction. The reaction proceeds without altering the stereochemistry of the molecule. masterorganicchemistry.com

Deprotection: While stable, the mesyl group can be removed under specific conditions to regenerate the phenol. Traditional methods often required harsh conditions, such as strong acids or bases at high temperatures. nih.gov However, milder and more chemoselective protocols have been developed.

A mild protocol for the deprotection of aryl methanesulfonates involves the use of lithium diisopropylamide (LDA) in THF. researchgate.net Another effective method utilizes pulverized potassium hydroxide (B78521) (KOH) with t-BuOH in hot toluene. researchgate.net These methods are advantageous as they can be performed on highly functionalized substrates without affecting other sensitive groups. nih.govresearchgate.net

| Reagents | Solvent | Conditions | Reference |

|---|---|---|---|

| Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | Mild | researchgate.net |

| Pulverized KOH, t-BuOH | Toluene | Hot | researchgate.net |

| Strong Acid (e.g., HBr, HI) | - | Harsh/Forcing | reddit.commasterorganicchemistry.com |

| Lithium bis(trimethylsilyl)amide (LiHMDS) | - | - | researchgate.net |

Selective Protection Strategies in Polyhydroxylated Aromatics

In molecules with multiple hydroxyl groups, such as hydroquinone (benzene-1,4-diol), selective protection is often necessary to allow for reactions at a specific site. Differentiating between the two equivalent hydroxyl groups in hydroquinone requires breaking the molecule's symmetry. One common strategy involves mono-protection.

For dihydroxy aromatics, achieving selective mono-protection can be challenging. However, by carefully controlling stoichiometry and reaction conditions, it is possible to favor the formation of the mono-mesylated product over the di-mesylated product (1,4-Benzenediol dimethanesulfonate).

An alternative approach for achieving differentiation in symmetrical dihydroxy aromatics involves desymmetrization. nih.gov For instance, if 1,4-dimethoxybenzene (B90301) is used as a starting material, the challenge shifts to the selective cleavage of a single methyl ether, which can be a difficult transformation. nih.gov Therefore, direct, controlled mono-mesylation of hydroquinone is often the more practical route for synthetic strategies requiring one free hydroxyl group and one protected hydroxyl group.

Advanced Analytical Characterization Techniques in Research

Spectroscopic Methods for Structural Elucidation of Sulfonate Esters

Spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of newly synthesized sulfonate esters. They provide detailed information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including sulfonate esters of hydroquinone (B1673460). By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular framework.

¹H NMR: In the proton NMR spectrum of a hydroquinone sulfonate ester, distinct signals corresponding to the different types of protons are expected. The aromatic protons on the benzene (B151609) ring typically appear in the range of 6.5-8.5 ppm. researchgate.net For "Benzene-1,4-diol;methanesulfonic acid," the protons on the hydroquinone ring would produce signals in this aromatic region, with their specific chemical shifts and splitting patterns being influenced by the positions of the hydroxyl and methanesulfonate (B1217627) groups. researchgate.netnih.gov The methyl protons of the methanesulfonyl group (CH₃SO₂) would give rise to a characteristic singlet, typically found in a different region of the spectrum. spectrabase.com

¹³C NMR: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. For a hydroquinone sulfonate, signals would be observed for the aromatic carbons and the methyl carbon of the sulfonate group. nih.gov The carbons attached to the oxygen atoms (of the hydroxyl and ester groups) would be shifted downfield compared to the other ring carbons. bmrb.io These spectra, often used in conjunction with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), allow for the complete assignment of the carbon skeleton. rsc.org

Interactive Data Table: Predicted NMR Chemical Shifts (δ) for Hydroquinone Methanesulfonate

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | Aromatic (C-H) | 6.8 - 7.5 | Multiplet |

| ¹H | Hydroxyl (O-H) | Variable (broad singlet) | s (broad) |

| ¹H | Methyl (S-CH₃) | 2.5 - 3.5 | s |

| ¹³C | Aromatic (C-O) | 145 - 155 | Singlet |

| ¹³C | Aromatic (C-H) | 115 - 125 | Doublet |

| ¹³C | Methyl (S-CH₃) | 35 - 45 | Quartet |

Note: Predicted values are based on typical ranges for similar functional groups and may vary based on solvent and other experimental conditions.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For sulfonate esters, FT-IR is particularly useful for confirming the presence of the key sulfonyl group (-SO₂-).

The most characteristic absorptions for sulfonate esters are the strong, sharp peaks arising from the stretching vibrations of the S=O and S-O bonds. eurjchem.com The asymmetric and symmetric stretching vibrations of the S=O group typically appear at approximately 1350 cm⁻¹ and 1175 cm⁻¹, respectively. researchgate.netblogspot.com Additionally, several strong bands corresponding to the S-O single bond stretch are observed in the 1000-750 cm⁻¹ region. blogspot.com The FT-IR spectrum of "this compound" would also feature a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching of the phenolic hydroxyl group. nih.gov

Interactive Data Table: Characteristic FT-IR Absorption Bands for Sulfonate Esters

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| S=O | Asymmetric Stretch | ~1350 | Strong |

| S=O | Symmetric Stretch | ~1175 | Strong |

| S-O | Stretch | 1000 - 750 | Strong |

| O-H (Phenol) | Stretch | 3600 - 3200 | Strong, Broad |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium |

| C=C (Aromatic) | Stretch | 1600 - 1450 | Medium-Weak |

Chromatographic Separation and Analysis of Hydroquinone Derivatives

Chromatographic techniques are essential for separating hydroquinone derivatives from reaction mixtures, biological samples, or formulated products, allowing for their quantification and further analysis.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of hydroquinone and its derivatives. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode employed for this purpose.

Method development typically involves optimizing several parameters to achieve good resolution and peak shape. Common stationary phases include C18 (RP-18) or phenyl-based columns (e.g., Zorbax SB-Phenyl). nih.govrsc.org The mobile phase often consists of a mixture of an aqueous buffer (sometimes with an acid modifier like acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. rsc.orgsielc.com Detection is frequently carried out using a UV-Vis or Diode-Array Detector (DAD) at a wavelength where hydroquinone derivatives exhibit strong absorbance, such as 230 nm or around 300 nm. nih.govrsc.orgresearchgate.net

Interactive Data Table: Examples of HPLC Methods for Hydroquinone Analysis

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |

| Zorbax SB-Phenyl | Water (0.1% Acetic Acid) / Acetonitrile (Gradient) | - | 230 | rsc.orgresearchgate.net |

| RP-18 | Methanol / Water (20:80, v/v) | - | 302 | nih.gov |

| Inertsil ODS 3-C18 | 0.05 M Phosphate Buffer (pH 5.0) / Acetonitrile (10:90, v/v) | 1.0 | 265 | nih.gov |

| Primesep 100 | Acetonitrile / Water (10:90) with 0.1% H₂SO₄ | 1.0 | 300 | sielc.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique used for the identification and quantification of volatile and thermally stable compounds. For the analysis of polar hydroquinone derivatives, which are often non-volatile, a derivatization step is typically required to convert them into more volatile forms. nih.gov

A common derivatization procedure is silylation, where active hydrogens (like those in hydroxyl groups) are replaced with a trimethylsilyl (B98337) (TMS) group. hmdb.ca This process increases the volatility and thermal stability of the analyte, making it suitable for GC analysis. The gas chromatograph separates the derivatized compounds based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, which provides mass spectral data that can be used for structural confirmation and identification by comparing the fragmentation patterns to spectral libraries. nih.govresearchgate.net This technique is particularly valuable for identifying metabolites of hydroquinone in biological samples. nih.gov However, challenges related to extraction efficiency and solvent solubility can sometimes affect the results. researchgate.net

Interactive Data Table: Typical GC-MS Parameters for Hydroquinone Analysis

| Parameter | Description |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or similar silylating agents |

| Column Type | 5%-phenyl-95%-dimethylpolysiloxane capillary column |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

| Detector | Mass Spectrometer (Quadrupole or Ion Trap) |

Electrochemical Techniques for Mechanistic Elucidation

Electrochemical techniques, such as cyclic voltammetry (CV), are powerful tools for investigating the redox behavior of electroactive species like hydroquinone and its derivatives. rsc.org The hydroquinone/benzoquinone system is a classic example of a reversible two-electron, two-proton redox couple. lidsen.com

By applying a varying potential to an electrode immersed in a solution of the analyte, researchers can study the oxidation and reduction processes. For hydroquinone sulfonates, electrochemical studies can reveal how the electron-withdrawing sulfonate group affects the redox potential of the hydroquinone moiety. researchgate.net The presence of such substituents typically shifts the oxidation potential to more positive values compared to unsubstituted hydroquinone. rsc.org These experiments provide valuable mechanistic insights into the electron transfer kinetics, diffusion coefficients, and stability of the redox species in various media. nih.govresearchgate.net This information is particularly relevant for applications where the redox properties of the molecule are critical, such as in redox flow batteries or electrochemical sensors. lidsen.comacs.org

Thermal Analysis (e.g., TGA, DSC) for Stability Studies

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for evaluating the thermal stability of chemical compounds and formulations. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine decomposition temperatures and quantify mass loss associated with degradation or volatilization. Studies on pure hydroquinone show that it undergoes a single-step mass loss corresponding to its sublimation and/or decomposition. researchgate.net Methanesulfonic acid is also known to be thermally stable at moderately elevated temperatures. nih.gov A redox-active ionic liquid incorporating a hydroquinone sulfonate anion was found to be highly stable up to 340 °C, demonstrating the potential for robust electrolytes based on this chemistry. mdpi.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and glass transitions. For hydroquinone, DSC curves show a sharp endothermic peak corresponding to its melting point. researchgate.net The combination of TGA and DSC provides a comprehensive profile of the material's behavior under thermal stress, which is critical for applications where temperature stability is a concern.

| Compound/System | Technique | Key Finding | Temperature | Source(s) |

|---|---|---|---|---|

| Hydroquinone (HQ) | DSC | Endothermic peak (Melting) | ~172-175 °C | researchgate.net |

| Hydroquinone (HQ) | TGA | Single-stage mass loss (Decomposition/Sublimation) | Onset ~140 °C | researchgate.net |

| 1-butyl-3-methylimidazolium hydroquinone sulfonate | TGA | High thermal stability | Stable up to 340 °C | mdpi.com |

| Methanesulfonic Acid (MSA) | General Data | Thermally stable | At moderately elevated temperatures | nih.gov |

Applications in Advanced Organic Synthesis and Materials Chemistry

Reagents and Building Blocks in Complex Molecule Synthesis

Benzene-1,4-diol (B12442567) is a versatile precursor and building block in the synthesis of a wide array of complex organic molecules. atamanchemicals.commatrix-fine-chemicals.com Its aromatic core and reactive hydroxyl groups allow for numerous chemical transformations. For instance, derivatives like 2,5-diformylbenzene-1,4-diol serve as key starting materials for preparing ditopic, redox-active Schiff base ligands. researchgate.net Furthermore, related structures such as benzene-1,4-dicarboximidamide are used to synthesize novel π-conjugated building blocks like 1,4-bis(1,3-diazaazulen-2-yl)benzene, which are valuable in the development of functional organic materials. nih.govresearchgate.net While not a building block itself, methanesulfonic acid is a crucial catalyst that facilitates many of these complex syntheses. researchgate.netorientjchem.org

The incorporation of fluorine into organic molecules can dramatically alter their chemical, physical, and physiological properties. thieme-connect.de Benzene-1,4-diol serves as a precursor in the synthesis of fluorinated compounds. For example, 2-fluorophenol (B130384) can be converted to the fluoro-substituted 1,4-hydroquinone, which is then oxidized to yield 2-fluorobenzo-1,4-quinone. thieme-connect.de The unique properties of fluorinated compounds make them significant in various industrial applications, from polymers with low surface tension to pharmaceuticals. core.ac.uknih.gov

Table 1: Synthesis of 2-Fluorobenzo-1,4-quinone

| Step | Precursor | Reagent | Product | Yield | Reference |

| 1 | 2-Fluorophenol | (Elbs oxidation) | 2-Fluorobenzene-1,4-diol | 47% | thieme-connect.de |

| 2 | 2-Fluorobenzene-1,4-diol | Ammonium cerium(IV) nitrate | 2-Fluorobenzo-1,4-quinone | 94% | thieme-connect.de |

While Benzene-1,4-diol itself is often used as a polymerization inhibitor, its derivatives are important monomers for creating advanced polymers. atamanchemicals.com For example, 1,4-dibromobenzene-2,5-disulfonic acid, a derivative of hydroquinone (B1673460), is used in the direct polymerization to synthesize water-insoluble poly(para-phenylene disulfonic acid) and its copolymers, which are investigated as proton exchange membranes. researchgate.net

Methanesulfonic acid plays a significant role in polymer chemistry, not as a monomer, but as a specialized solvent. Its ability to dissolve rigid-rod polymers makes it invaluable for polymer characterization. For instance, the intrinsic viscosity of high-strength polymers like poly[benzo(l, 2-d:5, 4-d')bisoxazole-2, 6-diyl] - 1, 4-phenylene is determined using MSA as the solvent. dtic.mil The solubility of phenylated polymers is also markedly improved in MSA. dtic.mil

Catalytic Applications and Reaction Media

Methanesulfonic acid (MSA) is recognized as a "green" acid catalyst, offering an effective and environmentally benign alternative to traditional mineral acids. researchgate.netorientjchem.org It is biodegradable, forming sulfate (B86663) and CO2, less corrosive, and less toxic than many strong acids used in industry. researchgate.netorientjchem.orgresearchgate.net

A prominent application of MSA is in catalyzing the Fries rearrangement, a reaction of industrial importance for producing hydroxyaryl ketones, which are key intermediates for pharmaceuticals such as paracetamol. wikipedia.orgorganic-chemistry.org The reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis or Brønsted acid. wikipedia.orgbyjus.com MSA serves as a strong Brønsted acid and has been optimized as a replacement for more hazardous catalysts like hydrofluoric acid (HF) and aluminum chloride (AlCl₃). organic-chemistry.orgorganic-chemistry.org

The use of MSA in the Fries rearrangement of phenyl acetate (B1210297) demonstrates high efficiency. organic-chemistry.org Studies have shown that it can achieve 100% conversion with high selectivity for the desired para-isomer (p-hydroxyacetophenone). organic-chemistry.org The selectivity between the ortho and para products can be controlled by reaction conditions such as temperature. wikipedia.orgbyjus.com

Table 2: Fries Rearrangement of Phenyl Acetate using Methanesulfonic Acid

| Catalyst | Substrate | Key Product | Conversion | Selectivity (para-isomer) | Notes | Reference |

| Methanesulfonic acid (MSA) | Phenyl Acetate | p-Hydroxyacetophenone | 100% | Up to 92% | Environmentally friendly alternative to HF. | organic-chemistry.org |

| Other Lewis/Brønsted acids (e.g., AlCl₃, HF, BF₃) | Phenyl Acetate | o/p-Hydroxyacetophenone | Variable | Temperature-dependent | Often involve corrosive and toxic conditions. | wikipedia.orgorganic-chemistry.org |

Beyond the Fries rearrangement, MSA is also an effective catalyst for other electrophilic aromatic substitutions, including Friedel-Crafts acylations and alkylations. researchgate.netorganic-chemistry.orgiau.ir

Methanesulfonic acid also functions as a green and efficient electrolyte in electrochemical systems. nih.gov Research into advanced energy storage materials has highlighted MSA as a promising medium. Specifically, the electrochemical performance of Ti₃C₂Tₓ MXene, a two-dimensional transition metal carbide, has been investigated in an MSA electrolyte. nih.gov The material exhibited a high specific capacitance and outstanding cycling stability, with nearly 100% retention over 10,000 cycles. nih.gov This performance is comparable to that achieved in conventional sulfuric acid electrolytes, but with the significant advantage of MSA being a more environmentally friendly option. nih.gov In-situ X-ray diffraction studies confirmed that the charge storage mechanism involves the intercalation of ions, leading to a reversible change in the material's interlayer spacing. nih.gov

Development of Redox-Active Organic Materials

The hydroquinone/quinone couple is a classic example of a redox-active organic system, and Benzene-1,4-diol is a foundational building block for more complex redox-active materials. atamanchemicals.com These materials are at the forefront of research for applications in energy storage, such as redox flow batteries, due to their tunable structures and sustainability. purdue.edunih.gov

By chemically modifying the hydroquinone core, new molecules with tailored redox properties can be synthesized. For example, 2,5-diformylbenzene-1,4-diol is a precursor to ditopic Schiff base ligands that retain the redox-active hydroquinone unit, allowing for the creation of multinuclear metal complexes with interesting electronic properties. researchgate.net The design of such molecules is central to the field of organoelectrochemistry, which aims to develop new heterogeneous electrocatalysts for the sustainable synthesis of complex molecules and for advanced energy storage solutions. nih.govnih.gov

Incorporation into Ionic Liquids for Electrochemical Applications

Protic ionic liquids (PILs) are a class of materials synthesized from the combination of a Brønsted acid and a Brønsted base. Methanesulfonic acid is a strong Brønsted acid that can be used to form PILs with various organic bases. rsc.orgresearchgate.net These materials are of interest for electrochemical applications, such as electrolytes in high-temperature proton-exchange membrane fuel cells (PEMFCs), due to their potential for high ionic conductivity, wide electrochemical windows, and good thermal stability. rsc.orgresearchgate.net

The combination of Benzene-1,4-diol (a weak base) and methanesulfonic acid can form a proton transfer salt or ionic melt. The properties of such a system, like those prepared with methanesulfonic acid and 1H-1,2,4-triazole, would be dependent on the molar ratio of the acid and base components. rsc.org The resulting ionic liquid's utility in electrochemical applications hinges on its physicochemical properties, which can be tuned by modifying the cation and anion structures. mdpi.com

Table 1: Properties of Methanesulfonic Acid-Based Protic Ionic Liquids

| Property | Description | Relevance to Electrochemical Applications |

| Ionic Conductivity | The measure of a material's ability to conduct electric current through the movement of ions. | High ionic conductivity is essential for efficient charge transport in electrolytes for batteries and fuel cells. rsc.orgmdpi.com |

| Electrochemical Stability | The voltage range within which the electrolyte remains stable without undergoing decomposition. | A wide electrochemical window is crucial for high-voltage applications, preventing electrolyte degradation. rsc.orgmdpi.com |

| Thermal Stability | The ability of the material to resist decomposition at high temperatures. | Important for devices that operate at elevated temperatures, such as high-temperature PEMFCs. rsc.orgresearchgate.net |

| Proton Conduction | The movement of protons through the material, a key function in PEMFCs. | The acid-base interaction in the PIL creates a network for proton transport. rsc.org |

Design of Advanced Battery Materials (as a hydroquinone derivative)

Hydroquinone derivatives are being actively researched for their potential in advanced battery technologies, particularly in aqueous rechargeable lithium batteries and flow batteries. researchgate.netlidsen.comgoogle.com A notable example is the use of a hydroquinone sulfonic acid (HQS) and benzoquinone sulfonic acid (BQS) redox couple in the catholyte of a novel high-energy-density aqueous lithium battery. researchgate.netlidsen.com

This battery design features a lithium metal anode, a water-stable lithium-ion conducting solid electrolyte, and the aqueous HQS/BQS catholyte. lidsen.com The system leverages the reversible two-electron, two-proton redox reaction of the quinone molecule.

Key Research Findings for HQS/BQS Aqueous Lithium Battery:

High Open-Circuit Voltage: The cell recorded an open-circuit voltage of approximately 3.7 V. researchgate.netlidsen.com

High Theoretical Energy Density: The theoretical energy density was calculated to be 833 Wh/kg, which is significantly higher than that of conventional lithium-ion batteries. researchgate.netlidsen.com

Stable Cycling: The battery demonstrated successful cycling at a current density of 0.5 mA cm⁻² with low polarization and no significant degradation observed after 37 cycles. lidsen.com

Cost-Effectiveness: Quinones are relatively inexpensive active materials, making this technology attractive for large-scale applications like electric vehicles and grid energy storage. lidsen.com

Table 2: Performance Metrics of HQS/BQS Aqueous Lithium Battery

| Parameter | Value | Significance |

| Open-Circuit Voltage (OCV) | ~3.7 V | High voltage contributes to higher energy density. lidsen.com |

| Theoretical Specific Energy Density | 833 Wh/kg | Approximately double the energy density of some conventional Li-ion batteries. researchgate.netlidsen.com |

| Cycling Stability | Low polarization at 0.5 mA cm⁻² | Indicates good rechargeability and potential for long cycle life. lidsen.com |

| Catholyte | Aqueous solution of HQS/BQS | Enhances safety and lowers cost compared to non-aqueous electrolytes. lidsen.com |

Stabilization of Metal Ions in Electroplating Baths

Methanesulfonic acid (MSA) is widely used as an electrolyte in electroplating due to its high solubility for metal salts, good conductivity, low toxicity, and biodegradability. researchgate.netresearchgate.netrsc.org In tin electroplating, MSA-based baths are an environmentally benign alternative to traditional fluoborate or cyanide baths. researchgate.netmdpi.com However, a key challenge in tin plating is the instability of the stannous (Sn²⁺) ion, which readily oxidizes to the stannic (Sn⁴⁺) state, leading to sludge formation and reduced plating efficiency. researchgate.net

Role as an Antioxidant in Stannous Methanesulfonate (B1217627) Solutions

Benzene-1,4-diol (hydroquinone) is added to acidic stannous methanesulfonate electroplating baths to function as an antioxidant. researchgate.net Its primary role is to prevent the spontaneous oxidation of Sn²⁺ ions to Sn⁴⁺ by atmospheric oxygen dissolved in the electrolyte. researchgate.net

The stabilization mechanism involves a simple redox reaction where hydroquinone is preferentially oxidized to benzoquinone, thereby protecting the stannous ions. researchgate.net

Redox Reactions:

Oxidation of Hydroquinone: C₆H₄(OH)₂ → C₆H₄O₂ + 2H⁺ + 2e⁻

Reduction of Oxygen: O₂ + 4H⁺ + 4e⁻ → 2H₂O

Protected Reaction: Sn²⁺ → Sn⁴⁺ + 2e⁻ (This reaction is suppressed)

By scavenging the electrons involved in the oxidation process, hydroquinone effectively slows the degradation of the plating bath, extending its operational lifetime and ensuring a consistent supply of Sn²⁺ ions for deposition. researchgate.net

Influence on Electrodeposition Processes and Coating Morphology

While Benzene-1,4-diol is essential for chemical stability, its influence on the electrodeposition process and the final coating morphology is complex. Research indicates that the addition of hydroquinone by itself to a stannous methanesulfonate bath can lead to undesirable deposit characteristics. researchgate.net

Effects on Coating Morphology:

Dendrite Formation: The use of hydroquinone alone has been found to result in non-uniform tin films with significant dendritic growth. researchgate.net Dendrites are crystalline projections that can lead to short circuits and poor coating quality.

Nucleation and Grain Growth: Additives in the plating bath play a crucial role in the nucleation process, which controls the grain morphology of the deposited film. researchgate.net While hydroquinone acts as a stabilizer, other organic additives or surfactants are often required to act as grain refiners and brighteners to achieve a smooth, uniform, and fine-grained deposit. google.comp2infohouse.org

Future Research Directions and Emerging Trends

Innovations in Green Synthesis of Hydroquinone (B1673460) Methanesulfonates

The chemical industry's shift towards sustainability has spurred the development of environmentally benign synthetic methods for producing hydroquinone methanesulfonates. Research is focused on minimizing hazardous waste, reducing energy consumption, and utilizing renewable resources.

A primary area of innovation involves the use of methanesulfonic acid (MSA) as a "green" acid catalyst. orientjchem.orgrsc.org MSA is considered an environmentally friendly alternative to traditional mineral acids due to its biodegradability, low toxicity, and non-oxidizing nature. orientjchem.orgrsc.org Its high acidity and low corrosivity (B1173158) make it an effective catalyst for various organic transformations, including esterification reactions that could be adapted for the synthesis of hydroquinone methanesulfonates. orientjchem.orgrsc.org

Future synthetic strategies are likely to combine green precursors with eco-friendly reaction conditions. For instance, the production of the hydroquinone precursor itself is being reimagined. mdpi.com Traditional methods often involve harsh chemicals, but newer approaches focus on the hydroxylation of phenol (B47542) using green oxidants like hydrogen peroxide (H₂O₂), which generates water as the only byproduct. mdpi.com The integration of such green hydroquinone production methods with MSA-catalyzed esterification represents a promising pathway for a fully sustainable synthesis of the target compound.

Another emerging trend is the use of alternative energy sources and solvent systems. Microwave-assisted synthesis, for example, can significantly reduce reaction times and energy input. orientjchem.org Furthermore, employing water as a solvent, where feasible, aligns with the principles of green chemistry by replacing volatile organic compounds. nih.gov The development of one-pot procedures, where multiple reaction steps are carried out in the same vessel, further enhances efficiency and reduces waste. nih.gov

| Green Synthesis Strategy | Key Features | Potential Advantages |

| MSA as a Green Catalyst | Biodegradable, low toxicity, non-oxidizing, recyclable. orientjchem.orgrsc.org | Reduces hazardous waste, safer handling. orientjchem.orgrsc.org |

| Green Oxidants (e.g., H₂O₂) for HQ | Water is the only byproduct. mdpi.com | Eliminates toxic byproducts. mdpi.com |

| Alternative Solvents | Use of water instead of volatile organic compounds. nih.gov | Improved safety, reduced environmental pollution. nih.gov |

| Energy-Efficient Methods | Microwave-assisted synthesis. orientjchem.org | Faster reactions, lower energy consumption. orientjchem.org |

| Process Intensification | One-pot procedures. nih.gov | Less waste, higher efficiency, simplified workflow. nih.gov |

Exploration of Novel Reactivity Patterns and Catalytic Transformations

Researchers are actively investigating the unique reactivity of hydroquinone methanesulfonates to unlock new catalytic applications. The molecule's structure, featuring a redox-active hydroquinone core and a stable methanesulfonate (B1217627) group, offers intriguing possibilities.

The reversible two-electron oxidation-reduction of the hydroquinone moiety to its corresponding quinone is a central aspect of its reactivity. jackwestin.com This redox behavior is fundamental to its role in biological electron transport chains and is being harnessed in synthetic chemistry. jackwestin.com For example, catalytic systems are being developed for the selective oxidation of hydroquinones. Studies on palladium-cobalt alloy nanoparticles have shown efficient catalytic oxidation of hydroquinone, a process that could be modulated by the presence of a methanesulfonate group. nih.govresearchgate.net Such catalysts work by accelerating the electron-transfer process and facilitating the generation of reactive oxygen species. nih.govfao.org

A particularly novel application is the use of hydroquinone sulfonate derivatives in redox-active ionic liquids (RAILs) for the production of hydrogen peroxide. nih.govgoogle.com In this system, the quinone sulfonate is reduced to the hydroquinone sulfonate, which is then oxidized by air to generate hydrogen peroxide, regenerating the quinone for the next cycle. google.com This represents a closed-loop, environmentally friendly catalytic process.

Future research will likely focus on:

Asymmetric Catalysis: Designing chiral catalysts based on the hydroquinone methanesulfonate scaffold for stereoselective transformations.

Tandem Reactions: Developing multi-step reactions where the hydroquinone methanesulfonate participates in or catalyzes sequential transformations.

Electrocatalysis: Utilizing the redox properties of these compounds for electrochemical synthesis and energy conversion, such as in fuel cells or electrosynthetic processes. researchgate.net

Advanced Materials Based on Hydroquinone Methanesulfonate Scaffolds

The distinct electrochemical and structural properties of hydroquinone methanesulfonates make them attractive building blocks for a new generation of advanced materials.

A significant breakthrough is the development of Redox-Active Ionic Liquids (RAILs) based on the hydroquinone sulfonate anion. nih.gov These materials are liquid salts at or near room temperature and possess intrinsic redox activity. They are being explored for energy storage applications, particularly in redox flow batteries, where their high solubility and inherent charge-carrying capacity could lead to more efficient and safer energy systems. nih.govresearchgate.net The simplicity of the hydroquinone anion is a key advantage, potentially leading to RAILs with optimal viscosity for solvent-free electrochemical systems. nih.gov

In the realm of electronics and materials science, methanesulfonic acid electrolytes containing hydroquinone are used for the electrodeposition of tin and its alloys. researchgate.net These materials are crucial for applications in electronic components and as protective coatings. researchgate.net Hydroquinone in these systems can act as an antioxidant and help regulate metal deposition, preventing the formation of dendrites and ensuring uniform film quality. researchgate.net

The hydroquinone scaffold is also a target in the design of novel biomaterials. nih.gov Its ability to undergo redox cycling can be exploited for applications in biosensors and drug delivery systems. nih.gov By functionalizing surfaces or nanoparticles with hydroquinone methanesulfonates, researchers can create biointerfaces that respond to biological redox environments. nih.gov While still an emerging area, the potential to create "smart" materials that interact with biological systems opens up exciting possibilities in tissue engineering and medical diagnostics. nih.govnih.gov

| Material Type | Application Area | Key Function of Hydroquinone Methanesulfonate |

| Redox-Active Ionic Liquids (RAILs) | Energy Storage (Redox Flow Batteries) | Provides intrinsic redox capacity and charge storage. nih.gov |

| Electrodeposition Electrolytes | Electronics, Coatings | Acts as an antioxidant and deposition regulator. researchgate.net |

| Functionalized Biointerfaces | Biosensors, Drug Delivery | Serves as a redox-active probe. nih.gov |

| Anti-cancer Scaffolds | Medicinal Chemistry | Potential to modulate oxidative phosphorylation in cancer cells. nih.gov |

Interdisciplinary Research at the Interface of Chemistry and Related Sciences

The versatility of hydroquinone methanesulfonate is fostering collaborative research across multiple scientific disciplines, bridging chemistry with materials science, energy, and the life sciences.

Chemistry and Materials Science: The design and synthesis of novel polymers and composites incorporating the hydroquinone methanesulfonate unit is a key area of interdisciplinary research. These efforts aim to create materials with tailored electronic, mechanical, and thermal properties for applications ranging from conductive polymers to advanced composites. The use of these compounds in electrolytes for electroplating is a prime example of the synergy between chemistry and materials engineering. researchgate.net

Chemistry and Energy: The development of hydroquinone sulfonate-based RAILs for redox flow batteries is at the forefront of the chemistry-energy interface. nih.gov This research requires a deep understanding of electrochemistry, fluid dynamics, and materials science to optimize battery performance, stability, and cost-effectiveness. researchgate.net

Chemistry and Life Sciences: In medicinal chemistry, the hydroquinone scaffold is being investigated for its potential anti-cancer properties. nih.govnih.gov Studies have shown that certain hydroquinone derivatives can inhibit key mitochondrial functions in tumor cells, suggesting a pathway for developing targeted cancer therapies. nih.gov Furthermore, its well-known use as a depigmenting agent in dermatology highlights its relevance in pharmaceutical and cosmetic sciences. nih.govdrugbank.comnih.gov Research in this area involves understanding the compound's mechanism of action at a molecular level to enhance efficacy and ensure safety.

Chemistry and Environmental Science: The role of methanesulfonic acid as a green reagent and the development of sustainable synthesis routes for hydroquinone derivatives place this research at the nexus of chemistry and environmental science. rsc.org The goal is to create chemical processes and products that are not only effective but also have a minimal environmental footprint.

This cross-pollination of ideas and techniques is crucial for unlocking the full potential of hydroquinone methanesulfonate and translating fundamental chemical discoveries into practical applications that address global challenges in health, energy, and sustainability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.